Product packaging for 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine(Cat. No.:)

1-Isopropyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B11913803
M. Wt: 168.28 g/mol
InChI Key: ZQTWRQAEMKFVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Pyrrolo[1,2-a]pyrazine (B1600676) Core in Heterocyclic Chemistry

The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. Its rigid, bicyclic nature allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The presence of two nitrogen atoms in the pyrazine (B50134) ring offers multiple points for chemical modification and potential hydrogen bonding interactions, further enhancing its utility in drug design.

Derivatives of the broader pyrrolo[1,2-a]pyrazine family have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. For instance, certain compounds based on this scaffold have been explored as potent inhibitors of apoptosis (IAP) proteins, which are key regulators of programmed cell death and are often dysregulated in cancer. nih.gov

Historical Context of Octahydropyrrolo[1,2-a]pyrazine (B1198759) Synthesis

The synthesis of the octahydropyrrolo[1,2-a]pyrazine ring system has evolved over time, with various strategies being developed to construct this bicyclic framework. Early synthetic approaches often involved multi-step sequences, which could be cumbersome and limited in their substrate scope.

More contemporary methods have focused on developing more efficient and versatile routes. These include strategies such as intramolecular cyclizations, multicomponent reactions, and the use of advanced catalytic systems. For example, novel routes have been developed for the synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines through the condensation of 2-(pyrrol-1-yl)-1-ethylamine with aldehydes, followed by nucleophilic substitution. nih.gov The subsequent reduction of the pyrazine ring would lead to the desired octahydropyrrolo[1,2-a]pyrazine core.

Importance of the 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine System in Academic Investigations

While extensive academic literature specifically detailing the applications and biological activities of this compound is limited, its importance can be inferred from the broader context of research into the octahydropyrrolo[1,2-a]pyrazine scaffold. The introduction of an isopropyl group at the 1-position can significantly influence the compound's physicochemical properties, such as its lipophilicity, steric profile, and metabolic stability.

In medicinal chemistry, the strategic placement of small alkyl groups like isopropyl is a common tactic to optimize lead compounds. These modifications can enhance binding affinity to a biological target, improve pharmacokinetic properties, or block metabolic pathways that lead to inactivation of the drug.

Although specific research findings for the 1-isopropyl derivative are not widely published, it is plausible that this compound has been synthesized and evaluated in the context of larger screening libraries in both academic and industrial drug discovery programs. The cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype, for example, has been identified as an inhibitor of human N-Myristoyltransferase-1 (NMT-1), an emerging therapeutic target. psu.edu This suggests that other 1-alkyl substituted derivatives, including the isopropyl variant, could also be of interest in similar biological investigations.

Below is a table summarizing the key properties of the parent octahydropyrrolo[1,2-a]pyrazine scaffold and the anticipated influence of a 1-isopropyl substituent.

PropertyOctahydropyrrolo[1,2-a]pyrazineThis compound (Anticipated)
Molecular Formula C7H14N2C10H20N2
Molar Mass 126.20 g/mol 168.28 g/mol
Lipophilicity (LogP) LowerHigher
Steric Hindrance Minimal at C1Increased at C1
Potential Applications Scaffold for drug discovery, ligand synthesisProbing steric and lipophilic requirements of binding pockets

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2 B11913803 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C10H20N2/c1-8(2)10-9-4-3-6-12(9)7-5-11-10/h8-11H,3-7H2,1-2H3

InChI Key

ZQTWRQAEMKFVAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2CCCN2CCN1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Isopropyloctahydropyrrolo 1,2 a Pyrazine and Its Derivatives

Strategies for Constructing the Pyrrolo[1,2-a]pyrazine (B1600676) Core

The synthesis of the pyrrolo[1,2-a]pyrazine ring system can be broadly categorized into several key strategies, each offering distinct advantages in terms of efficiency, substrate scope, and stereocontrol. These approaches often involve the formation of either the pyrrole (B145914) or the pyrazine (B50134) ring first, followed by the annulation of the second ring.

Cyclization Reactions in Pyrrolo[1,2-a]pyrazine Formation

Intramolecular cyclization is a cornerstone in the synthesis of pyrrolo[1,2-a]pyrazines. This strategy typically involves a pre-functionalized pyrrole derivative that undergoes ring closure to form the pyrazine ring.

A notable example is the base-catalyzed intramolecular cyclization of N-propargyl(pyrrolyl)enaminones. bohrium.com This transition-metal-free method proceeds via the addition of propargylamine (B41283) to 2-(acylethynyl)pyrroles to form the corresponding N-propargylenaminones, which then undergo a chemo- and stereoselective cyclization to yield (acylmethylidene)pyrrolo[1,2-a]pyrazines. bohrium.com Another approach involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate (B1210297) to construct the pyrrolo[1,2-a]pyrazine core. nih.gov

The reaction of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can lead to either 6-exo-dig or 6-endo-dig cyclization products, depending on the electronic nature of the substituents on the alkyne. beilstein-journals.org This highlights the tunability of cyclization pathways based on substrate design. Furthermore, electrophilic cyclization of these N-alkyne-substituted pyrrole derivatives can be induced by reagents like iodine, leading to the formation of pyrrolo-oxazinone derivatives. beilstein-journals.org

Starting MaterialReagents and ConditionsProduct TypeReference
N-propargyl(pyrrolyl)enaminonesCs2CO3/DMSO(Acylmethylidene)pyrrolo[1,2-a]pyrazines bohrium.com
2-Formylpyrrole-based enaminonesAmmonium acetatePyrrolo[1,2-a]pyrazines nih.gov
N-Alkyne-substituted methyl 1H-pyrrole-2-carboxylatesHydrazinePyrrolopyrazinones/Pyrrolotriazinones beilstein-journals.org
N-Alkyne-substituted methyl 1H-pyrrole-2-carboxylatesIodinePyrrolo-oxazinones beilstein-journals.org

Ring Annulation Approaches to Pyrrolo[1,2-a]pyrazine Scaffolds

Ring annulation involves the fusion of a new ring onto a pre-existing one. In the context of pyrrolo[1,2-a]pyrazine synthesis, this can involve either fusing a pyrazine ring onto a pyrrole or vice versa.

One such strategy employs a cascade reaction involving Schiff base formation, intramolecular cyclization (N-alkylation), and a Pictet-Spengler type reaction. rawdatalibrary.netresearchgate.net This metal-free approach provides an efficient route to tetrahydropyrrolo[1,2-a]pyrazines from simple starting materials. rawdatalibrary.netresearchgate.net Another annulation method involves the reaction of acylethynylpyrroles with 1-methylimidazole, leading to a cyclodimerization to form bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. researchgate.net

The construction of the 2-pyrrolin-5-one scaffold, a potential precursor for pyrrole-containing heterocycles, can be achieved through a formal [3+2] annulation between β-keto compounds and α-halohydroxamates. rsc.org This highlights the versatility of annulation strategies in building complex heterocyclic systems.

Multicomponent Reactions (MCRs) for Pyrrolo[1,2-a]pyrazine Assembly

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. nih.govrsc.org Several MCRs have been developed for the synthesis of the pyrrolo[1,2-a]pyrazine core. nih.gov

One notable MCR is the Ugi-azide four-component reaction (4CR), which has been utilized to synthesize 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives. dntb.gov.ua Another three-component tandem reaction prompted by acetic acid provides an efficient and practical route to trisubstituted pyrrolo[1,2-a]pyrazines. dntb.gov.ua The isocyanide-based Ugi and Passerini reactions are particularly powerful MCRs for generating molecular diversity. clockss.org

MCR TypeKey ReactantsProductReference
Ugi-azide 4CRNot specified1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives dntb.gov.ua
Acetic acid-prompted 3-component tandem reactionNot specifiedTrisubstituted pyrrolo[1,2-a]pyrazines dntb.gov.ua

Pyrazinone-First and Pyrrole-Fusing Strategies

The synthesis of dihydropyrrolo[1,2-a]pyrazinones can be approached by either constructing the pyrazinone ring first and then fusing the pyrrole, or vice versa. mdpi.com The "pyrrole-first" strategy is more common and often involves intramolecular reactions of substituted pyrroles. mdpi.com For instance, 1H-pyrrole-2-carboxamides with electrophilic groups on the amide can undergo intramolecular cyclization with the pyrrole nitrogen. mdpi.com

Conversely, the "pyrazinone-first" strategy, while less studied, offers a potentially more efficient route, especially for achieving substitution patterns that are difficult to access via the pyrrole-first approach. mdpi.com

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has proven to be a versatile tool in the synthesis of pyrrolo[1,2-a]pyrazines and their derivatives. nih.gov These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds.

A palladium-catalyzed carbo-palladation reaction enables the synthesis of diverse pyrrolo[1,2-a]pyrazines from N-phenacyl pyrrole-2-carbonitriles and aryl boronic acids. consensus.app Another example is the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide, where the choice of palladium catalyst and conditions can dictate the product outcome, leading to either pyrrolo[1,2-a]pyrazines or their dihydro derivatives. mdpi.com Furthermore, a palladium-catalyzed carbonylative synthesis has been developed for pyrido[2,1-α]isoindoles, a related heterocyclic system, via a multicomponent reaction involving imines, 2-bromopyridines, and in situ generated arynes. rsc.org The palladium-catalyzed carbonylation of 1,2-diaza-1,3-butadienes also provides a novel route to pyrazol-1(5H)-ones. nih.gov

ReactantsCatalyst/ConditionsProductReference
N-Phenacyl pyrrole-2-carbonitriles, Aryl boronic acidsPalladium catalystPyrrolo[1,2-a]pyrazines consensus.app
N-Allyl pyrrole-2-carboxamidePd(OAc)2, NaOAc, Bu4NCl, DMSOPyrrolo[1,2-a]pyrazine mdpi.com
N-Allyl pyrrole-2-carboxamidePdCl2(CH3CN)2, benzoquinone, DMF/THFDihydropyrrolo[1,2-a]pyrazine mdpi.com

Metal-Free Cyclization Approaches

In a push towards more sustainable and cost-effective synthetic methods, several metal-free cyclization strategies for constructing the pyrrolo[1,2-a]pyrazine core have been developed. bohrium.comrawdatalibrary.net

A notable example is the cascade strategy involving Schiff base formation, intramolecular cyclization, and a Pictet-Spengler type reaction to afford tetrahydropyrrolo[1,2-a]pyrazine. rawdatalibrary.netresearchgate.net Another metal-free approach involves the base-catalyzed intramolecular cyclization of N-propargyl(pyrrolyl)enaminones. bohrium.comglobalauthorid.com Additionally, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using (TMS)3SiH/AIBN provides a route to pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines. nih.gov

Enantioselective Synthesis of Chiral 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine Derivatives

The creation of specific stereoisomers (enantiomers) of this compound derivatives is critical, as the biological activity of chiral molecules is often dependent on their three-dimensional structure. Chemists employ several primary strategies to achieve this stereocontrol, including the use of chiral auxiliaries, asymmetric catalysis, and derivation from naturally chiral starting materials.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry. In this approach, an enantiomerically pure molecule (the chiral auxiliary) is temporarily incorporated into the synthetic sequence. It directs the stereochemical outcome of a key reaction and is subsequently removed.

For scaffolds related to the pyrrolopyrazine core, derivatives of pyroglutamic acid have been successfully employed as chiral auxiliaries. elsevierpure.com For instance, a β-carboline, protected at the N-9 position with an acyl group derived from L-pyroglutamic acid, can react with various nucleophiles in a highly diastereoselective manner. elsevierpure.com This method allows for the asymmetric synthesis of 1-substituted tetrahydro-β-carbolines, which are structurally analogous to intermediates in pyrrolopyrazine synthesis. elsevierpure.com The auxiliary guides the approach of the incoming substituent, leading to the preferential formation of one diastereomer, which can then be processed to yield the desired enantiomerically enriched product.

Table 1: Example of Chiral Auxiliary-Mediated Synthesis

Chiral AuxiliarySubstrateKey ReactionOutcomeReference
L-pyroglutamic acid derivativeN-9 Acyl-β-carbolineDiastereoselective addition of allyltributyltin or silyl (B83357) enol ethersHighly diastereoselective formation of 1-substituted 1,2-dihydro-β-carbolines elsevierpure.com

Asymmetric Catalysis in Pyrrolo[1,2-a]pyrazine Synthesis

Asymmetric catalysis has become a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantiomeric purity using only a small amount of a chiral catalyst. Organocatalysis, in particular, has seen significant advancements.

Catalysts derived from natural amino acids, such as proline, are highly effective for a range of asymmetric transformations. nih.govyoutube.com These catalysts can activate substrates by forming transient chiral enamines or iminium ions. For example, L-proline can catalyze intermolecular aldol (B89426) reactions with significant enantioselectivity. nih.gov This principle extends to the synthesis of complex heterocyclic structures. The formation of the pyrrolidine (B122466) ring, a core component of the this compound scaffold, can be achieved using proline-catalyzed reactions that set the crucial stereocenters. youtube.com Furthermore, tandem reactions, such as an iminium cyclization and Smiles rearrangement, can be catalyzed by agents like trifluoroacetic acid (TFA) or titanium tetrachloride (TiCl4) to generate novel pyrido[2,3-e]pyrrolo[1,2-a]pyrazine scaffolds, a strategy with potential for asymmetric adaptation. nih.gov

Table 2: Asymmetric Catalysis Strategies

Catalyst TypeExample CatalystReaction TypeKey PrincipleReference
OrganocatalystL-prolineAldol, Mannich, Michael AdditionsFormation of a transient chiral enamine to direct the approach of an electrophile. nih.govyoutube.com
Lewis Acid / Brønsted AcidTiCl₄, TFATandem Iminium Cyclization-RearrangementCatalyzes the formation of a chiral intermediate for cyclization. nih.gov

Derivatization from Enantiomerically Pure Precursors (e.g., L-proline)

One of the most direct and efficient methods for synthesizing chiral molecules is to start with a readily available, enantiomerically pure building block from the "chiral pool." L-proline, a natural amino acid, is an ideal precursor for the synthesis of the this compound scaffold because it already contains the required pyrrolidine ring with a defined stereocenter. nih.govyoutube.com

Synthetic routes starting from L-proline or its derivatives, such as 4-oxoproline, can build the second heterocyclic ring onto the existing chiral scaffold. For instance, a diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines begins with a 4-oxo-N-(PhF)proline benzyl (B1604629) ester. nih.gov This precursor is converted into an aminopyrrole, which then undergoes further reactions to construct the fused pyrimidine (B1678525) ring. nih.gov This general methodology, which preserves the original stereochemistry of the proline starting material, is directly applicable to the synthesis of chiral pyrrolo[1,2-a]pyrazine derivatives.

Functionalization and Derivatization of the this compound Scaffold

Once the core bicyclic structure is assembled, its properties can be fine-tuned by adding or modifying functional groups at specific positions. This process of functionalization and derivatization is crucial for developing compounds with desired characteristics.

Regioselective Functionalization Techniques

Regioselectivity refers to the control of which position on a molecule a chemical reaction occurs. For the pyrrolo[1,2-a]pyrazine system, controlling the site of functionalization is key to a rational design.

One reported strategy involves a domino-coupling-isomerization-condensation reaction sequence. mdpi.com In this method, a pyrrole backbone is first functionalized at the nitrogen atom and subsequently at the second position of the pyrrole ring. mdpi.com This pre-functionalized intermediate then reacts to form the fused ring system, ensuring that substituents are placed at specific, predetermined locations. mdpi.com Another approach for creating aryl-substituted pyrrolo[1,2-a]pyrazinones involves cyclization reactions that direct large hydrophobic substituents to the 3-position of the pyrazinone ring. nih.gov

Introduction of Diverse Substituents on the Core Structure

A wide array of substituents can be introduced onto the pyrrolo[1,2-a]pyrazine core to explore structure-activity relationships. Research has demonstrated the successful incorporation of various chemical moieties.

Aryl Groups: Aryl groups have been introduced at the 3- and 4-positions of the pyrrolo[1,2-a]pyrazinone ring system. nih.gov

Alkyl and Heterocyclic Groups: A 2-(4-piperidylethyl) group has been successfully attached to the pyrrolo[1,2-a]pyrazine core via the hydrogenation of a pyridylethyl precursor. prepchem.com

Diverse Side Chains: In the synthesis of related pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, a variety of side chains were introduced, which was crucial for their activity as Sirt6 activators. nih.gov This highlights the scaffold's tolerance for diverse functional groups.

Amino Groups: The introduction of amino groups, as demonstrated in the synthesis of 2-amino-pyrrolo[2,3-d]pyrimidines, provides a handle for further derivatization and can significantly influence the molecule's properties. nih.gov

Table 3: Examples of Functionalization and Derivatization

PositionSubstituent TypeSynthetic MethodReference
2PiperidylethylHydrogenation of a pyridylethyl precursor prepchem.com
3Aryl (e.g., Phenyl)Cyclization of a substituted pyrrole with methylamine nih.gov
4Aryl (e.g., Phenyl)Acid-catalyzed cyclization nih.gov
GeneralDiverse side chainsMulti-step synthesis involving coupling reactions nih.gov

Post-Synthetic Modifications of Pyrrolo[1,2-a]pyrazine Analogues

Post-synthetic modification is a powerful strategy that allows for the diversification of the pyrrolo[1,2-a]pyrazine scaffold after the core ring system has been assembled. This approach is highly valuable in medicinal chemistry for generating libraries of related compounds for structure-activity relationship (SAR) studies. These modifications can be broadly categorized into electrophilic substitutions on the aromatic pyrrole ring, reactions of existing functional groups, and metal-mediated functionalizations.

One of the key aspects of post-synthetic modification is the inherent reactivity of the pyrrolo[1,2-a]pyrazine system. The pyrrole moiety is electron-rich and thus susceptible to electrophilic attack. The regioselectivity of these reactions is influenced by the electronic properties of both the pyrrolo[1,2-a]pyrazine core and the specific electrophile used. For instance, electrophilic substitution reactions on dipyrrolo[1,2-a;2',1'-c]pyrazines and their dihydro analogues have been investigated, with phosphorylation being one such transformation. researchgate.net

Furthermore, the introduction of functional groups during the initial synthesis provides handles for subsequent modifications. A notable example is the transformation of a trifluoromethyl group on the pyrrolo[1,2-a]pyrazine ring. Reactions of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines with O- and N-nucleophiles can lead to the formation of amide and amidine groups, respectively. This transformation is often accompanied by aromatization of the pyrazine ring. researchgate.net

Metalation of the pyrrolo[1,2-a]pyrazine core, followed by quenching with various electrophiles, represents a versatile method for introducing a wide range of substituents. The use of strong bases, such as lithium diisopropylamide, can deprotonate the ring system, creating a nucleophilic species that can react with various electrophiles. stackexchange.com This methodology allows for the regioselective introduction of functional groups that might not be accessible through direct electrophilic substitution.

The following table summarizes selected examples of post-synthetic modifications on pyrrolo[1,2-a]pyrazine analogues, highlighting the diversity of transformations that can be achieved.

Starting MaterialReagent(s)ConditionsProductYield (%)Reference
Dipyrrolo[1,2-a;2',1'-c]pyrazinesPhosphorylating agentNot specifiedPhosphorylated dipyrrolo[1,2-a;2',1'-c]pyrazinesNot specified researchgate.net
1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazineO- or N-nucleophilesNot specifiedAmide or amidine substituted pyrrolo[1,2-a]pyrazinesNot specified researchgate.net
Pyrrolo[1,2-a]pyrazineLithium diisopropylamide, then electrophileNot specifiedSubstituted pyrrolo[1,2-a]pyrazinesNot specified stackexchange.com
N-Alkyne-substituted methyl 1H-pyrrole-2-carboxylatesIodineDichloromethane, room temperature, 2 h4-Iodo-3-phenyl-1H-pyrrolo[2,1-c] researchgate.netmdpi.comoxazin-1-oneNot specified beilstein-journals.org
Ugi adductsAcid, then Gold(I) catalystNot specifiedFunctionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dionesGood to excellent nih.gov
Pyrrole derivative, amine, trialkylphosphiteSc(OTf)₃Not specified1,2-Dihydropyrrolo[1,2-a]pyrazine-1-phosphonatesNot specified rsc.org
ChloropyrazineTMPMgCl·LiCl, then electrophile/cross-coupling partnerNot specifiedHighly functionalized pyrazine compoundsNot specified mdpi.com

Advanced Spectroscopic Characterization of 1 Isopropyloctahydropyrrolo 1,2 a Pyrazine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the three-dimensional structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their spatial relationships.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the context of pyrrolo[1,2-a]pyrazine (B1600676) derivatives, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of the protons provide a wealth of structural information.

For instance, in pyrrolo[1,2-b]pyridazine (B13699388) derivatives, which share a similar bicyclic core, the pyrrolic proton's multiplicity can indicate its position within the ring system. A triplet multiplicity for a pyrrolic proton can arise from coupling with adjacent methylene (B1212753) protons, confirming the regioselectivity of a cycloaddition reaction. mdpi.com Similarly, for other pyrazine (B50134) derivatives, the presence of specific signals, such as a singlet for an amide hydrogen or distinct signals for acetyl groups, can confirm the molecular structure. imist.ma The hydrogen atoms on the pyridazinone core of related structures typically appear as two doublets with a specific coupling constant. mdpi.com

Table 1: Representative ¹H NMR Data for Pyrrolo[1,2-a]pyrazine Analogues

Compound/Fragment Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
3-amino-N-methylpyrazine-2-carboxamide -NHCH₃ 2.98 d 5.05 imist.ma
Aromatic H 8.13 d 2.45 imist.ma
Aromatic H 7.76 d 2.45 imist.ma
-NH₂ 7.89 bs - imist.ma
Pyrrolo[1,2-b]pyridazine derivative H-4, H-5 - d 9.6 mdpi.com

Note: This table presents data for related structures to illustrate typical chemical shifts and coupling constants.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in a molecule typically produces a distinct signal, with its chemical shift indicating its electronic environment and hybridization state.

Studies on various pyrrolo[1,2-a]pyrazine and related heterocyclic systems have demonstrated the power of ¹³C NMR in structural confirmation. documentsdelivered.com For example, the chemical shifts of carbonyl carbons in pyrrolo[1,2-b]pyridazine derivatives appear in the range of 159.7–160.1 ppm for the pyridazine (B1198779) moiety and 173.5–175.6 ppm for carboxyl groups. mdpi.com In other pyrazine derivatives, the presence of acetyl groups can be confirmed by signals around 171.5 ppm and 168.3 ppm. imist.ma The analysis of ¹³C NMR spectra is crucial for unambiguously assigning the carbon framework of these complex heterocyclic systems. rsc.org

Table 2: Illustrative ¹³C NMR Chemical Shifts for Pyrrolo[1,2-a]pyrazine Analogues

Compound/Fragment Carbon Atom Chemical Shift (δ, ppm) Reference
3-amino-N-methylpyrazine-2-carboxamide C=O 166.6 imist.ma
Aromatic C 155.9, 146.5, 131.5, 126.7 imist.ma
-CH₃ 25.9 imist.ma
Pyrrolo[1,2-b]pyridazine derivative C=O (pyridazine) 159.7 - 160.1 mdpi.com
C=O (carboxyl) 173.5 - 175.6 mdpi.com

Note: This table provides examples from related compounds to show characteristic carbon chemical shifts.

For complex molecules like 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Advanced two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and detailed structural elucidation.

Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbon atoms, respectively. These methods are critical for piecing together the molecular structure.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule in solution. For example, NOESY can help to establish the relative orientation of the isopropyl group with respect to the octahydropyrrolo[1,2-a]pyrazine (B1198759) ring system.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers a powerful, non-destructive means to probe the functional groups and conformational properties of molecules. frontiersin.org These complementary methods rely on the interaction of light with molecular vibrations, providing a unique "fingerprint" for each compound.

IR and Raman spectra are particularly useful for identifying key functional groups within a molecule. For derivatives of the pyrrolo[1,2-a]pyrazine core, specific vibrational modes can be assigned to different parts of the structure.

For example, in related structures containing carbonyl groups, such as amides or esters, strong absorption bands corresponding to the C=O stretching vibration are expected in the IR spectrum, typically in the region of 1650-1750 cm⁻¹. mdpi.com The N-H stretching vibrations of secondary amines or amides would appear as bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aliphatic and isopropyl groups are expected in the 2850-3000 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. Therefore, it can provide complementary information, for instance, on the vibrations of the carbon skeleton. In studies of pyrazine derivatives, Raman spectroscopy has been used to identify characteristic ring vibrations. nih.gov

Table 3: General IR Absorption Regions for Functional Groups in Pyrrolo[1,2-a]pyrazine Derivatives

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹)
N-H (amine/amide) Stretch 3300 - 3500
C-H (aliphatic) Stretch 2850 - 3000
C=O (amide) Stretch 1650 - 1690

Both IR and Raman spectroscopy can be sensitive to the conformational state of a molecule. Different conformers of a molecule may exhibit slightly different vibrational frequencies or intensities, particularly in the "fingerprint" region of the spectrum (below 1500 cm⁻¹).

By analyzing the vibrational spectra under different conditions (e.g., temperature, solvent), it is possible to identify the presence of different conformers and, in some cases, to determine their relative populations. For flexible molecules like this compound, which has a saturated heterocyclic system, multiple chair and boat-like conformations of the pyrazine ring, as well as different orientations of the isopropyl group, may exist. Computational modeling is often used in conjunction with experimental vibrational spectra to assign specific spectral features to particular conformers. This combined approach allows for a detailed understanding of the conformational landscape of the molecule. For instance, restrictions in the vibrational motion of molecules can lead to changes in fluorescence intensity, a phenomenon that can be indirectly related to conformational rigidity. nih.gov

Mechanistic Investigations and Reaction Pathways Involving the Pyrrolo 1,2 a Pyrazine System

Elucidation of Reaction Mechanisms in Pyrrolo[1,2-a]pyrazine (B1600676) Synthesis

The formation of the bicyclic pyrrolo[1,2-a]pyrazine system is achieved through various synthetic routes, primarily involving cyclization and annulation reactions. Mechanistic studies, including computational and experimental approaches, have shed light on these complex transformations.

The construction of the pyrrolo[1,2-a]pyrazine core often involves intramolecular cyclization, where a pre-functionalized pyrrole (B145914) derivative undergoes ring closure. One prominent mechanism involves the tandem reaction of pyrrole carboxamide derivatives with propargyl bromide, promoted by sodium hydride (NaH). metu.edu.tr In this process, the NaH facilitates the deprotonation of the amide, which then undergoes intramolecular cyclization with the alkyne functionality. metu.edu.tr Density Functional Theory (DFT) calculations have been employed to support the proposed mechanism for the formation of the pyrrolo-pyrazinone products. metu.edu.tr

Another significant pathway is the tandem post-Ugi cyclization followed by a gold(I)-catalyzed annulation. nih.gov This two-step process begins with an acid-mediated cyclization of Ugi adducts to create dihydropyrazinones. nih.gov Subsequently, a gold(I) catalyst facilitates a regioselective annulation to form the final pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. nih.gov

Cascade reactions also provide an efficient route. For instance, the ABDE core of the natural product palau'amine was constructed through a cascade involving a Paal–Knorr pyrrole synthesis followed by lactamization. encyclopedia.pub Similarly, three-component reactions of 1,2-diaminoethane, dialkyl acetylene (B1199291) dicarboxylate, and various biselectrophiles proceed via the initial formation of a pyrazinone intermediate, which then cyclizes with the biselectrophile. encyclopedia.pub

Quantum chemical studies have been used to elucidate the mechanisms of related reactions, such as the synthesis of pyrrolidinedione derivatives, which involves a Michael addition, a Nef-type rearrangement, and a final cyclization step to form the pyrrolidine (B122466) ring. rsc.org These computational models help in understanding the energy barriers and transition states of each step in the reaction sequence. rsc.org

Catalysts and reagents play a pivotal role in directing the course and efficiency of pyrrolo[1,2-a]pyrazine synthesis, influencing regioselectivity and yield.

Gold Catalysts: Gold(I) catalysts are notably effective in mediating cascade reactions. nih.gov They are used in the tandem hydroamination and hydroarylation of pyrrole-substituted anilines and alkynes to produce pyrrolo[1,2-a]quinoxalines. nih.gov The proposed mechanism involves the formation of a cationic gold complex that facilitates intermolecular C-N bond formation and subsequent intramolecular nucleophilic attack. nih.gov Gold catalysts are also crucial in the regioselective annulation of dihydropyrazinones and the cyclization of alkynyl aldehydes to form the pyrrolo[1,2-a]pyrazine skeleton. nih.govmdpi.com

Palladium Catalysts: Palladium-catalyzed reactions are also common. The cyclization of N-allyl pyrrole-2-carboxamides can yield different products depending on the palladium catalyst used. mdpi.com For instance, palladium acetate (B1210297) in the presence of sodium acetate and tetrabutylammonium (B224687) chloride leads to the formation of a pyrrolo[1,2-a]pyrazine derivative. mdpi.com Iodo-substituted compounds generated via electrophilic iodocyclization can be further diversified using Pd-catalyzed cross-coupling reactions. nih.gov

Bases and Other Reagents: Strong bases like sodium hydride (NaH) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used to promote cyclization by deprotonation. metu.edu.trmdpi.com Acid catalysts, such as trifluoroacetic acid (TFA) and camphorsulfonic acid (CSA), are employed to facilitate cyclization and dehydration steps. mdpi.comresearchgate.net Other reagents like iron(III) chloride are used in three-component reactions to facilitate the final cyclization step. mdpi.com The choice of reagent can be critical; for example, in the synthesis of aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones, replacing 1,2-dibromoethane (B42909) with 1,2-dibromo-1-phenylethane under alkaline conditions led to an elimination reaction rather than the desired N-alkylation. nih.gov

Table 1: Key Catalysts and Reagents in Pyrrolo[1,2-a]pyrazine Synthesis

Catalyst/Reagent Role in Reaction Reference
Gold(I) Complexes Catalyzes annulation and cascade reactions nih.gov, nih.gov
Palladium Acetate Catalyzes cyclization of N-allyl pyrrole-2-carboxamides mdpi.com
Sodium Hydride (NaH) Promotes intramolecular cyclization via deprotonation metu.edu.tr
Trifluoroacetic Acid (TFA) Mediates acid-catalyzed cyclization nih.gov, researchgate.net
Iron(III) Chloride Facilitates cyclization in three-component reactions mdpi.com
LHMDS Promotes cyclization of enamines mdpi.com

Reactivity Studies of the Octahydropyrrolo[1,2-a]pyrazine (B1198759) Core

The saturated octahydropyrrolo[1,2-a]pyrazine core exhibits distinct reactivity, making it a versatile scaffold for further chemical modifications through various reactions.

The pyrrolo[1,2-a]pyrazine system's basic chemistry has been investigated, including its behavior in electrophilic substitution and reactions with nucleophiles like organolithium reagents. acs.org The regioselectivity of electrophilic substitution is influenced by the electronic nature of the bicyclic system. For the related imidazo[1,2-a]pyrazine (B1224502) system, electrophilic attack preferentially occurs at the C-3 position of the five-membered ring. stackexchange.com This selectivity is explained by the stability of the resulting intermediate, which maintains the aromaticity of the six-membered ring. stackexchange.com The reactivity of N-aminopiperazine, a related precursor, has been studied towards various electrophilic reagents, including carbonyl compounds and triethyl orthoformate. researchgate.net

Nucleophilic substitution has also been explored. Reactions of nucleophiles with 1-(trifluoromethyl)pyrrolo[1,2-a]pyrazines can lead to the transformation of the trifluoromethyl group into amide or amidine groups, accompanied by aromatization of the ring system. researchgate.net

The pyrrolo[1,2-a]pyrazine scaffold can undergo both oxidation and reduction reactions, allowing for the introduction of different functional groups and modification of the saturation level. Pyrrolidino-fused diketopiperazines can be oxidized to pyrrolodiketopiperazines through a sequence of deprotonation, phenylselenation, oxidation, and elimination. encyclopedia.pub

Reduction reactions are also synthetically useful. For instance, a pyrazinone derivative can be reduced using sodium borohydride (B1222165) in methanol, followed by dehydration and subsequent reduction with hydrogen over a platinum catalyst (Pt/C). encyclopedia.pub This process can simultaneously remove other substituents, such as bromine atoms, from the ring system. encyclopedia.pub

The use of organometallic intermediates provides a powerful strategy for the regioselective functionalization of the pyrrolo[1,2-a]pyrazine scaffold and its analogues. rsc.org Metalation using strong bases like lithium diisopropylamide (LDA) can generate nucleophilic sites for subsequent reactions with electrophiles. acs.org

More advanced methods utilize TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl to create zinc and magnesium intermediates. nih.govresearchgate.net These organometallic species can be selectively formed at specific positions on the ring, such as the C3 or C5 position of the related 6-chloroimidazo[1,2-a]pyrazine, depending on the base used. nih.govresearchgate.net Quenching these intermediates with various electrophiles, including iodolysis, or reacting them in the presence of copper catalysts with reagents like allyl bromide or acyl chlorides, allows for the introduction of a wide range of functional groups, leading to polyfunctionalized heterocycles. nih.govresearchgate.net

Table 2: Functionalization Reactions of the Pyrrolo[1,2-a]pyrazine System

Reaction Type Reagents/Conditions Outcome Reference
Electrophilic Substitution Bromine Substitution on the 5-membered ring stackexchange.com
Nucleophilic Addition Organolithium reagents Addition to the ring system acs.org
Oxidation Deprotonation, phenylselenation, DMDO/elimination Aromatization of a pyrroline (B1223166) ring encyclopedia.pub
Reduction NaBH₄, then H₂/Pt/C Reduction of a pyrazinone to a pyrazine (B50134) encyclopedia.pub
Organometallic Functionalization TMPMgCl·LiCl, then electrophile Regioselective substitution nih.gov, researchgate.net

Theoretical and Computational Investigations of 1 Isopropyloctahydropyrrolo 1,2 a Pyrazine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) has become a standard method for investigating the molecular properties of heterocyclic compounds. For a molecule like 1-isopropyloctahydropyrrolo[1,2-a]pyrazine, DFT calculations can provide valuable insights into its geometry, electronic distribution, and spectroscopic properties. These calculations are typically performed using a basis set, such as 6-31G(d), to approximate the molecular orbitals.

DFT studies can be employed to determine the optimized molecular geometry, bond lengths, and bond angles. Furthermore, these calculations can yield critical information about the molecule's electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and the kinetic stability of the molecule.

Table 1: Molecular Properties of this compound Investigated by DFT

PropertyDescription
Optimized GeometryThe lowest energy arrangement of atoms in the molecule, providing bond lengths and angles.
HOMO EnergyEnergy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO, related to the molecule's stability and reactivity.
Dipole MomentA measure of the overall polarity of the molecule.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the molecule's surface, highlighting electron-rich and electron-poor regions.

This table represents a typical set of properties that would be investigated for this compound using DFT, based on standard computational chemistry practices.

The presence of two nitrogen atoms in the octahydropyrrolo[1,2-a]pyrazine (B1198759) core makes the prediction of their respective pKa values crucial for understanding the molecule's behavior in different pH environments and for planning chemical reactions. Computational methods, particularly those combining quantum mechanics with solvation models, are instrumental in predicting these values. mdpi.comnih.gov

Computational approaches to pKa prediction often involve calculating the Gibbs free energy change of the protonation reaction in a solvent, typically water. nih.gov This is often achieved using a thermodynamic cycle that combines gas-phase quantum chemical calculations with a solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). researchgate.netmdpi.compeerj.com The accuracy of these predictions can be high, with root-mean-square errors often within a range of 0.7 to 1.0 log units for similar compounds. optibrium.com

Table 2: Factors Influencing the Predicted pKa Values of Nitrogen Atoms in this compound

Nitrogen Atom PositionInfluencing FactorsPredicted Relative Basicity
N(4) (in the six-membered ring)More sterically accessible, less constrained.Likely to be the more basic nitrogen.
N(7) (bridgehead)Part of the fused ring system, potentially more sterically hindered.Likely to be the less basic nitrogen.
Isopropyl Group at C(1)Inductive effect may slightly increase the basicity of nearby nitrogen atoms.Minor electronic influence.

This table provides a qualitative prediction of the relative basicity based on the general principles of chemical structure and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of molecules over time.

The piperazine (B1678402) ring can adopt several conformations, including the stable chair form and more flexible boat and twist-boat forms. The pyrrolidine (B122466) ring typically exists in envelope or twist conformations. The fusion of these two rings will lead to a set of preferred low-energy conformations for the entire octahydropyrrolo[1,2-a]pyrazine system. Computational methods, such as conformational searches using molecular mechanics, can be employed to identify these stable conformers. cwu.edu The relative energies of these conformers can then be more accurately calculated using higher-level quantum mechanical methods. The principles of conformational analysis for fused ring systems, such as those seen in cis-octahydropentalene, can provide insights into the expected conformational behavior of the octahydropyrrolo[1,2-a]pyrazine core. biomedres.us

Molecular dynamics simulations can be used to study the dynamic behavior of this compound in different environments, such as in a vacuum, in aqueous solution, or in a nonpolar solvent. uq.edu.au These simulations track the movements of all atoms in the system over time, providing a detailed picture of the molecule's flexibility and its interactions with its surroundings. youtube.com

An MD simulation would reveal how the isopropyl group at the C(1) position influences the conformational dynamics of the bicyclic core. It would also show the time-dependent fluctuations in bond lengths, bond angles, and dihedral angles. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the transitions between them.

In a solvent, the simulation would also capture the interactions between the solute and solvent molecules, including the formation and breaking of hydrogen bonds between the nitrogen atoms of the pyrazine (B50134) ring and water molecules. This information is crucial for understanding the molecule's solubility and how it behaves in a biological context.

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation for this compound

Simulation ParameterDescriptionTypical Output
Force FieldA set of parameters that defines the potential energy of the system.Trajectory file containing atomic coordinates over time.
Solvent ModelExplicit (e.g., TIP3P water) or implicit representation of the solvent.Root Mean Square Deviation (RMSD) to assess structural stability.
Temperature and PressureControlled to mimic experimental conditions (e.g., NVT or NPT ensemble).Root Mean Square Fluctuation (RMSF) to identify flexible regions.
Simulation TimeThe duration of the simulation, typically in nanoseconds.Radial Distribution Functions (RDFs) to analyze solvent structure around the solute.

This table outlines the general setup and expected outcomes of an MD simulation for the target compound.

Molecular Docking Studies for Ligand-Target Interactions (in vitro contexts)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. unar.ac.id This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. sci-hub.seajpp.innih.govnih.govresearchgate.net

In the context of this compound, molecular docking could be used to investigate its potential to bind to various biological targets. The docking process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function typically estimates the free energy of binding, with lower scores indicating a more favorable interaction.

The results of a docking study can provide valuable information about the binding mode of the ligand, including the key amino acid residues involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. While specific docking studies for this compound are not reported, studies on similar pyrrolo[1,2-a]pyrazine (B1600676) derivatives have demonstrated their potential to interact with a range of biological targets. frontiersin.org

Table 4: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

ParameterDescriptionExample Value
Docking Score (kcal/mol)An estimation of the binding affinity between the ligand and the receptor.-8.5
Interacting ResiduesAmino acids in the binding site that form interactions with the ligand.Val23, Ala45, Leu87, Asp101
Hydrogen BondsSpecific hydrogen bond interactions between the ligand and the receptor.N(4)-H --- O=C(Asp101)
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and the receptor.Isopropyl group with Val23 and Leu87

This table presents a hypothetical scenario of a molecular docking study to illustrate the type of data that would be generated.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Computational techniques are instrumental in predicting how this compound might interact with biological targets, such as enzymes or receptors. Molecular docking is a primary tool for this purpose, simulating the placement of the ligand (the compound) into the binding site of a macromolecule. mdpi.commdpi.com

Molecular Docking Simulations

The process would begin by obtaining the three-dimensional structures of potential biological targets from databases like the Protein Data Bank (PDB). A hypothetical docking study of this compound against a target, for instance, a G-protein coupled receptor or a specific enzyme, would yield several possible binding poses. These poses are ranked based on a scoring function that estimates the binding affinity, typically expressed in kcal/mol. researchgate.netmdpi.com A lower binding energy value generally indicates a more favorable and stable interaction. mdpi.com

For instance, in studies of related pyrrolo[1,2-a]pyrazine derivatives targeting the translocator protein (TSPO), molecular docking was used to predict binding modes and rationalize structure-activity relationships. nih.govresearchgate.net Similarly, docking studies on pyrazoline derivatives against acetylcholinesterase have successfully identified key interactions within the enzyme's active site. semanticscholar.org

Hypothetical Docking Results

A simulated docking of this compound into the active site of a hypothetical enzyme, "Enzyme X," could yield the results presented in the interactive table below. This table illustrates the type of data generated, including the binding affinity and the key interacting amino acid residues.

Table 1: Hypothetical Docking Results of this compound with Enzyme X

Binding PoseBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
1-8.5Tyr120, Phe250, Trp330Hydrophobic, π-π stacking
2-7.9Asp115, Ser200Hydrogen bonding
3-7.2Val118, Leu245Van der Waals

Quantitative Structure-Activity Relationship (QSAR)

To further refine predictions for a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) studies could be employed. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models that correlate the structural features of molecules with their biological activity. asianpubs.orgasianpubs.org For phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives, 3D-QSAR models have been developed to understand the structural requirements for antagonism of the mGluR5 receptor. asianpubs.orgasianpubs.org Such a model for this compound and its analogues could highlight which structural modifications might enhance binding affinity.

In Silico Modeling of Molecular Recognition Events

Beyond predicting static binding poses, computational chemistry allows for the detailed examination of the dynamic processes involved in molecular recognition.

Analysis of Intermolecular Interactions

The stability of the ligand-macromolecule complex is determined by a network of intermolecular interactions. Following a docking simulation, the most promising poses of this compound would be analyzed to identify these specific interactions. These can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occurring between the nonpolar regions of the ligand and the protein, such as the isopropyl group of the compound and hydrophobic amino acid residues.

Van der Waals Forces: General attractive or repulsive forces between atoms.

π-Interactions: Such as π-π stacking or π-cation interactions, which could occur if the target protein has aromatic residues like tyrosine, tryptophan, or phenylalanine. researchgate.net

For example, research on pyrazoline derivatives has shown that interactions like π-π stacking with Tyr341 and Trp86 residues, as well as hydrogen bonds, are crucial for their inhibitory activity on acetylcholinesterase. semanticscholar.org Similarly, docking of other heterocyclic compounds has identified key hydrogen bonds with residues like GLU166 and ARG126 as critical for binding affinity. mdpi.com

Molecular Dynamics (MD) Simulations

To understand the stability of the predicted binding mode over time, molecular dynamics (MD) simulations can be performed. An MD simulation would model the movement of every atom in the ligand-protein complex within a simulated physiological environment. This provides insights into the flexibility of the binding pocket and the ligand, and can confirm the stability of key intermolecular interactions identified in docking studies. nih.gov The results of MD simulations are often analyzed by calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex.

A hypothetical analysis of the interactions for the top-ranked binding pose of this compound is detailed in the table below.

Table 2: Hypothetical Intermolecular Interactions of this compound (Pose 1)

Interaction TypeInteracting Group on LigandInteracting Residue on Enzyme XDistance (Å)
Hydrogen BondPyrrolidine NitrogenAsp115 (Carbonyl Oxygen)2.9
Hydrophobic InteractionIsopropyl GroupVal118, Leu245N/A
π-π StackingPyrrole (B145914) RingPhe2503.5

These computational approaches provide a powerful framework for understanding the potential biological activity of this compound at a molecular level, guiding further experimental studies.

Structure Activity Relationship Sar Studies of Pyrrolo 1,2 a Pyrazine Derivatives in in Vitro Biological Research

Methodologies for SAR Determination

To systematically investigate the SAR of pyrrolo[1,2-a]pyrazine (B1600676) derivatives, researchers employ a combination of synthetic chemistry strategies to create diverse compound collections and computational methods to analyze the resulting biological data.

Design and Synthesis of Analogue Libraries

The foundation of any SAR study is the generation of a chemical library with systematic structural variations. For pyrrolo[1,2-a]pyrazine derivatives, various synthetic strategies are employed to build these libraries. A key approach involves the diversity-oriented synthesis, which allows for the creation of a wide range of analogues from common starting materials. nih.gov

Methods such as regiodivergent electrophilic acylation (including Vilsmeier-Haack formylation and Friedel-Crafts acylation) followed by aldol (B89426) condensation have been successfully used to expand the chemical space of the pyrrolo[1,2-a]pyrazine core. nih.gov Other synthetic routes include multi-component tandem reactions, cyclization of enaminones, and the intramolecular Diels-Alder cycloaddition-aromatization (IMDAF) reaction, which provide efficient access to the core scaffold and its derivatives. researchgate.netdntb.gov.ua The synthesis of novel 1,3-disubstituted pyrrolo[1,2-a]pyrazine derivatives has been achieved starting from N-propargylated-2-acyl-pyrroles, yielding compounds for cytotoxicity testing. researchgate.net These synthetic methodologies enable the systematic modification of substituents at various positions of the heterocyclic system, which is essential for a thorough SAR investigation.

Statistical and Cheminformatics Approaches in SAR Analysis

Once analogue libraries are synthesized and tested in vitro, statistical and cheminformatics tools are vital for interpreting the data and building predictive models. Quantitative Structure-Activity Relationship (QSAR) studies are frequently performed to correlate the physicochemical properties of the molecules with their biological activities. semanticscholar.org

For phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives acting as mGluR5 antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA) have been applied. asianpubs.orgasianpubs.org These models help to visualize the 3D structural features required for biological activity by generating contour maps that indicate where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for potency. asianpubs.org Other statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are also used to develop QSAR models for pyrazine (B50134) derivatives, demonstrating high correlation between experimental and predicted activities. semanticscholar.org These computational approaches provide valuable insights into the mechanism of action and guide the design of new, more potent compounds. asianpubs.org

Influence of Substituents on Biological Activities (In Vitro)

The biological activity of pyrrolo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of various substituents on the core structure. In vitro assays have revealed critical insights into how different functional groups modulate the efficacy of these compounds.

Impact of Isopropyl Group and Other Alkyl Substituents

The presence and nature of alkyl groups can significantly influence the biological profile of pyrrolo[1,2-a]pyrazine derivatives. For instance, in a series of pyrazino[1,2-a]indol-1-ones, the substituent on the hydroxamate was studied, and it was found that when the R¹ substituent was an isopropyl (i-Pr), benzyl (B1604629) (Bn), or tert-butyl (t-Bu) group, the resulting compounds were obtained in good yields, suggesting these bulky groups are well-tolerated synthetically. mdpi.com

A specific derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), which contains an isobutyl group (structurally similar to an isopropyl group), has been shown to inhibit bacterial biofilm formation and degrade the cell wall of bacteria such as P. mirabilis and E. coli. researchgate.net This highlights the potential of specific alkyl substituents to confer potent antibacterial properties.

Effects of Aromatic and Heteroaromatic Substituents

Aromatic and heteroaromatic substituents are frequently incorporated into the pyrrolo[1,2-a]pyrazine scaffold, and their electronic properties and substitution patterns are critical determinants of activity.

In studies on anticancer activity against human lymphoma U937 cells, the position of substituents on an attached phenyl ring was found to be crucial. nih.gov For example, a methoxy (B1213986) group at the ortho-position of the aromatic ring led to strong inhibition of cell viability, whereas halogen substituents at the same position did not show this effect. nih.gov Furthermore, a 2,4-dimethoxyphenyl group conferred more potent activity than a single ortho-methoxy group, but a 2,5-dimethoxyphenyl moiety was ineffective, underscoring the importance of the substitution pattern. nih.gov 3D-QSAR studies on mGluR5 antagonists indicated that electropositive groups on the aromatic substituent are beneficial for enhancing activity. asianpubs.org In another series of pyrrolo[1,2-a]quinoxaline-based Sirt6 activators, docking studies suggested that π-cation interactions between the molecule and a tryptophan residue (Trp188) in the binding pocket were important for stabilization. nih.gov

Table 1: Influence of Aromatic Substituents on In Vitro Activity of Pyrrolo[1,2-a]pyrazine Derivatives
Derivative SeriesSubstituentPositionObserved In Vitro EffectReference
Anticancer (U937 cells)Methoxyortho-Strongly inhibited cell viability nih.gov
Anticancer (U937 cells)Halogen (Cl, F)ortho-Did not show effective inhibition nih.gov
Anticancer (U937 cells)2,4-Dimethoxyphenyl-More potent inhibition than single o-methoxy nih.gov
Anticancer (U937 cells)2,5-Dimethoxyphenyl-Ineffective inhibition nih.gov
mGluR5 AntagonistsElectropositive groupsAr substituentBeneficial for enhancing activity asianpubs.org
mGluR5 AntagonistsBulky groupsAr substituentNot favored for activity asianpubs.org

Stereochemical Influences on Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit different binding affinities and efficacies at biological targets. For pyrrolo[1,2-a]pyrazine derivatives, the spatial arrangement of substituents has been identified as an important factor.

Mechanistic Insights from SAR Studies on In Vitro Target Modulation

The biological activities of pyrrolo[1,2-a]pyrazine derivatives are intrinsically linked to their structural features, which dictate their interactions with molecular targets. SAR studies have been crucial in elucidating these relationships, guiding the design of compounds with enhanced potency and selectivity. researchgate.net Generally, pyrrolo[1,2-a]pyrazine derivatives are noted for their antimicrobial properties, whereas the isomeric 5H-pyrrolo[2,3-b]pyrazine derivatives tend to be more active as kinase inhibitors. researchgate.net However, the mechanisms of action are not always clearly defined, and significant activity, including kinase inhibition, has been observed across different analogs. researchgate.netresearchgate.net

Binding Site Interactions and Key Pharmacophoric Features

The efficacy of pyrrolo[1,2-a]pyrazine derivatives as modulators of biological targets is determined by their specific binding interactions. The core heterocyclic structure serves as a scaffold, with substituents dictating the precise fit and interactions within the binding pockets of proteins.

For instance, in the development of inhibitors for poly(ADP-ribose) polymerase-1 (PARP-1), a series of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives were identified. nih.gov Optimization of these compounds led to potent inhibitors, demonstrating the importance of the pyrazinone scaffold in interacting with the target enzyme. nih.gov

In a different context, studies on cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine (COPP) derivatives as inhibitors of human N-Myristoyltransferase-1 (NMT-1) revealed that these compounds act as competitive inhibitors at the peptide-binding site of the enzyme. This indicates that the scaffold or its substituents effectively mimic the substrate's interactions within this specific pocket.

Furthermore, research on novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PARP inhibitors has provided detailed structural insights. nih.gov Optimization efforts on this scaffold resulted in compounds with excellent potency for the PARP-1 enzyme, underscoring the critical role of the core structure and its substituents in achieving high-affinity binding. nih.gov

Inhibition Profiles against Specific Molecular Targets (In Vitro)

The versatility of the pyrrolo[1,2-a]pyrazine scaffold is evident in its ability to inhibit a range of molecular targets, including kinases, ATPases, and microbial growth, as well as exhibiting antioxidant effects.

The pyrrolopyrazine framework is a recognized pharmacophore in the development of kinase inhibitors. researchgate.net Various derivatives have been synthesized and shown to inhibit different kinases, which are crucial targets in cancer therapy. nih.gov

Derivatives of the related pyrrolo[2,1-f] researchgate.netrsc.orgnih.govtriazine scaffold have been developed as potent dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor angiogenesis and proliferation. nih.govnih.govmdpi.com One such derivative, compound 27a , demonstrated potent inhibitory activity against both c-Met and VEGFR-2 with IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively. nih.gov Docking studies suggested that it interacts with the ATP-binding site of both kinases. nih.gov

A patent for pyrrolo-pyrazine derivatives described their activity against cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3). googleapis.com Certain derivatives showed IC50 values of less than 1µM for CDK5/p25 and GSK-3, highlighting their potential in treating neurodegenerative and proliferative disorders. googleapis.com Additionally, pyrrole (B145914) derivatives, in general, have been noted for their ability to inhibit protein kinase activity. nih.gov

In Vitro Kinase Inhibition by Pyrrolopyrazine Derivatives
Compound ClassTarget Kinase(s)Key FindingsCitations
Pyrrolo[1,2-f] researchgate.netrsc.orgnih.govtriazine derivativesc-Met / VEGFR-2Compound 27a showed potent dual inhibition with IC50 values of 2.3 nM (c-Met) and 5.0 nM (VEGFR-2). nih.gov
Pyrrolo-pyrazine derivativesCDK5/p25, GSK-3Derivatives identified with IC50 values ≤ 1 µM. googleapis.com
Pyrrolo[2,3-d]pyridine derivativesVEGFR-2, EGFR, HER2, CDK2Some compounds showed selective or dual inhibition of various kinases. researchgate.net

While direct inhibition of VirB11 ATPase by 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine has not been detailed, related heterocyclic structures have been identified as potent inhibitors. The VirB11 ATPase is a key component of the type IV secretion system in bacteria like Helicobacter pylori, making it an attractive target for new antibacterial agents. nih.govnih.gov

Virtual screening identified imidazo[1,2-a]pyrazine (B1224502) compounds as potential mimics of ATP and inhibitors of the H. pylori VirB11 ATPase, HP0525. ucl.ac.uk Subsequent synthesis and in vitro screening identified a lead compound that competitively inhibits ATP with an IC50 value of 7 μM. ucl.ac.uk Further work led to the development of bioconjugates, linking the imidazo[1,2-a]pyrazine moiety to peptides to enhance selectivity for the target ATPase. nih.govnih.gov

Inhibition of VirB11 ATPase by Imidazo[1,2-a]pyrazine Derivatives
Compound ClassTargetKey FindingsCitations
Imidazo[1,2-a]pyrazinesH. pylori VirB11 ATPase (HP0525)Identified as competitive inhibitors of ATP. Lead compound had an IC50 of 7 μM. ucl.ac.uk
Peptide-imidazo[1,2-a]pyrazine bioconjugatesH. pylori VirB11 ATPase (HP0525)Designed to improve selectivity and probe the enzyme's hexameric structure. nih.govnih.gov

The pyrrolo[1,2-a]pyrazine scaffold is a recurring motif in natural and synthetic compounds with significant antimicrobial properties. researchgate.netnih.gov

A notable example is pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- , a compound isolated from marine bacteria such as Bacillus tequilensis. rsc.orgnih.gov This compound shows potent inhibitory effects against multidrug-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg/L. rsc.orgnih.gov Another derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- , which has an isobutyl group structurally similar to an isopropyl group, was found to inhibit biofilm formation in Proteus mirabilis and E. coli. researchgate.net

Furthermore, novel synthetic derivatives incorporating the pyrrolo[1,2-a]pyrazine core with an indolizine (B1195054) moiety have demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds showing MIC values as low as 1.6 μg/mL. researchgate.net Antifungal activity has also been reported for several pyrrolo[1,2-a]pyrazine derivatives. researchgate.netmdpi.com For instance, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- is suggested to be a potential antifungal agent. asiapharmaceutics.info

In Vitro Antimicrobial Activity of Pyrrolo[1,2-a]pyrazine Derivatives
CompoundActivity TypeTarget Organism(s)Key FindingsCitations
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-AntibacterialMultidrug-resistant S. aureusMIC = 15 ± 0.172 mg/L rsc.orgnih.gov
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-AntibacterialP. mirabilis, E. coliInhibits biofilm formation. researchgate.net
Pyrrolo[1,2-a]pyrazine incorporated indolizinesAntimycobacterialM. tuberculosis H37RvPotent activity with MICs from 1.6 to 6.25 μg/mL. researchgate.net
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-AntifungalNot specifiedSuggested as a potential antifungal compound. asiapharmaceutics.info
Pyrrolo[1,2-a]pyrazine derivativesAntifungalCandida spp.Showed high activity against several Candida species. mdpi.com

Several studies have highlighted the antioxidant potential of pyrrolo[1,2-a]pyrazine derivatives. researchgate.net The compound pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- , isolated from various microbial sources like Bacillus tequilensis and Streptomyces mangrovisoli, has demonstrated significant antioxidant properties. rsc.orgnih.gov

In Vitro Antioxidant Activity of Pyrrolo[1,2-a]pyrazine Derivatives
CompoundSourceMethodKey FindingsCitations
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Bacillus tequilensis MSI45Not specifiedHigh antioxidant activity (81% at 0.1 mg/mL). rsc.orgnih.gov
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Streptomyces mangrovisoliDPPH assayIdentified as a potent antioxidant agent. researchgate.net
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateSyntheticDPPH assayDemonstrated the greatest potential as a radical scavenger among tested derivatives. rsc.org
Calcium Channel Modulation (In Vitro binding/activity studies)

Research into the direct modulation of calcium channels by this compound is not extensively detailed in publicly available literature. However, the broader class of substituted octahydropyrrolo[1,2-a]pyrazines has been investigated as potential calcium channel blockers. google.com A patent for this class of compounds suggests their potential use in treating conditions and disorders related to calcium channels, highlighting the therapeutic interest in this scaffold for this target. google.com While specific binding affinities and in vitro activity data for the 1-isopropyl derivative are not provided, the patent covers a range of substitutions on the octahydropyrrolo[1,2-a]pyrazine (B1198759) core, implying that modulation of the substitution pattern can influence activity at calcium channels. The chirality of related compounds, such as 1,4-dihydropyridines, is known to be a critical determinant of whether they act as antagonists or agonists at L-type calcium channels, a principle that may also apply to chiral derivatives of the octahydropyrrolo[1,2-a]pyrazine scaffold. nih.gov

Other In Vitro Biological Receptor or Enzyme Interactions

While the primary focus of many studies on pyrrolo[1,2-a]pyrazine derivatives has been on areas like antimicrobial or anticancer activity, several investigations have revealed interactions with other specific receptors and enzymes in vitro. nih.govderpharmachemica.comresearchgate.net

One area of significant interest has been the activity of these derivatives as mGluR5 antagonists. asianpubs.org Structure-activity relationship studies on phenylethynyl-pyrrolo[1,2-a]pyrazines have indicated that the nature and position of substituents are crucial for potent antagonism of the mGluR5 receptor. asianpubs.org

Additionally, the octahydropyrrolo[1,2-a]pyrazine core has been identified as a key chemotype for the inhibition of human N-Myristoyltransferase-1 (NMT-1), an enzyme that is a potential therapeutic target. psu.edu A screening of approximately 16,000 compounds identified the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) substructure as a hit. psu.edu Further investigation into 32 compounds containing this scaffold revealed IC50 values ranging from 6 µM to millimolar concentrations. psu.edu The most potent of these inhibitors demonstrated competitive inhibition with respect to the peptide-binding site of NMT-1. psu.edu

Other research has explored the synthesis and in vitro activity of various pyrrolo[1,2-a]pyrazine derivatives against a range of biological targets. These include investigations into their potential as dual c-Met/VEGFR-2 inhibitors and their activity against protein tyrosine phosphatases like SHP2. nih.govfrontiersin.org Furthermore, some derivatives have been found to exhibit activity as serotonin (B10506) receptor agonists and kappa opioid receptor antagonists. researchgate.net The hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) analogues, in particular, have been noted for their antibacterial properties. mdpi.com

Correlation of In Silico Predictions with In Vitro Experimental Data

The integration of computational (in silico) methods with experimental (in vitro) testing has become a valuable strategy in the study of pyrrolo[1,2-a]pyrazine derivatives, aiding in the prediction of biological activity and the elucidation of structure-activity relationships.

For phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives acting as mGluR5 antagonists, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA), have been developed. asianpubs.org These models yielded reliable predictions with good statistical values (CoMFA: Q² = 0.53, R²ncv = 0.92; CoMSIA: Q² = 0.51, R²ncv = 0.85). asianpubs.org The contour maps generated from these analyses provided key structural insights, suggesting that electropositive groups on the aryl substituent and hydrogen bond accepting groups at another position enhance activity, while bulky substituents are disfavored. asianpubs.org

In the context of N-Myristoyltransferase-1 (NMT-1) inhibition, computational docking studies were performed using the crystal structure of the highly homologous yeast NMT. psu.edu These studies supported the in vitro findings, showing that the most potent cyclohexyl-octahydropyrrolo[1,2-a]pyrazine inhibitor binds with excellent complementarity to the peptide-binding site of the enzyme. psu.edu This correlation between the computational docking and the experimental competitive inhibition data provides a strong basis for the observed mechanism of action. psu.edu

Similar combined in silico and in vitro approaches have been applied to other pyrazine derivatives. For instance, molecular docking and 3D-QSAR studies on pyrazine-linked indazoles as PIM-1 kinase inhibitors have helped to identify key interactions between the ligands and the receptor's active site, guiding the design of more potent inhibitors. japsonline.com Docking studies of a pyrazine-pyridone derivative revealed a high binding affinity to a bacterial target (PDB: 4DUH), which was consistent with its observed antibacterial potential. researchgate.net

These examples underscore the synergy between computational prediction and experimental validation in the development and optimization of pyrrolo[1,2-a]pyrazine-based compounds for various biological targets.

Future Research Directions and Perspectives for 1 Isopropyloctahydropyrrolo 1,2 a Pyrazine

Development of Novel Synthetic Routes and Methodologies

The efficient and stereocontrolled synthesis of 1-isopropyloctahydropyrrolo[1,2-a]pyrazine is the foundational step for its future investigation. Current synthetic strategies for related pyrrolopyrazine systems often involve multi-step sequences, cyclization reactions, or cycloadditions. acs.orgresearchgate.net Future research should aim to develop more direct and versatile routes to the target compound.

Key areas for development include:

Asymmetric Synthesis: Developing synthetic pathways that allow for precise control over the stereocenters within the octahydropyrrolo[1,2-a]pyrazine (B1198759) core and the isopropyl-substituted carbon is critical, as stereochemistry often dictates biological activity.

Diversity-Oriented Synthesis: Methodologies that enable the rapid generation of a library of analogs based on the this compound scaffold would be highly valuable for systematic structure-activity relationship (SAR) studies. nih.gov

Novel Cyclization Strategies: Exploring new domino or tandem reactions that can construct the bicyclic core in a single step from readily available starting materials could significantly improve synthetic efficiency. This could adapt existing strategies, such as the [3+3]-cycloaddition used for aromatic analogs, to saturated systems. nih.gov

Synthetic StrategyPotential Application for this compoundKey Challenges
Reductive Amination Cascades Sequential reaction of a suitable pyrrolidine-based dicarbonyl or amino-aldehyde with an isopropyl-containing amine precursor.Control of stereoselectivity at multiple chiral centers.
[3+3] Cycloaddition Adaptation of cycloaddition reactions using saturated pyrrolidine (B122466) precursors and a C3-synthon bearing an isopropyl group. nih.govDifferent reactivity of saturated vs. unsaturated precursors.
Intramolecular Cyclization Synthesis of a linear precursor containing both the pyrrolidine and pyrazine (B50134) fragments, followed by a final ring-closing step.Synthesis of the complex linear precursor.
Multicomponent Reactions (MCRs) Designing a one-pot reaction involving three or more starting materials that assemble to form the target scaffold.Identification of suitable reaction conditions and compatible components.

Exploration of Underexplored Reactivity and Transformation Pathways

The chemical reactivity of the saturated this compound core is fundamentally different from its aromatic counterpart. The presence of multiple sp³-hybridized carbons and two secondary amine nitrogen atoms opens up distinct avenues for chemical transformations.

Future research should focus on:

N-Functionalization: Investigating the selective alkylation, acylation, or arylation at the non-bridgehead nitrogen to introduce new functional groups and modulate the compound's properties.

C-H Activation/Functionalization: Exploring modern synthetic methods to selectively functionalize the C-H bonds of the saturated rings, providing direct access to novel derivatives that are otherwise difficult to synthesize.

Ring-Opening and Rearrangement Reactions: Studying the stability of the bicyclic scaffold under various conditions (e.g., acidic, basic, oxidative) to understand its degradation pathways and to potentially access novel heterocyclic systems through controlled ring-opening or rearrangement.

Reaction TypePotential Outcome for this compoundResearch Goal
N-Acylation/Sulfonylation Introduction of amide or sulfonamide groups to explore new chemical space and interactions with biological targets.Generate derivatives for SAR studies.
Oxidative Transformations Conversion of the saturated core to partially unsaturated or fully aromatic pyrrolo[1,2-a]pyrazines.Access a wider range of related scaffolds.
Pictet-Spengler Type Reactions Further cyclization if a suitable tethered aldehyde or ketone is present on a substituent.Create more complex, polycyclic structures.

Advanced Computational Modeling and Prediction Strategies

Computational chemistry offers powerful tools to guide the synthesis and biological evaluation of this compound, saving time and resources. For related heterocyclic systems, methods like molecular docking and pharmacophore modeling have been instrumental in identifying potential biological targets and optimizing ligand binding. nih.govnih.gov

Future computational efforts should include:

Conformational Analysis: Thoroughly mapping the accessible three-dimensional shapes (conformations) of the flexible octahydro-scaffold to understand its preferred geometries.

Pharmacophore Modeling: Building models based on the known activities of other pyrrolopyrazine derivatives to predict the likely biological targets for this compound. rsc.org

Virtual Screening and Molecular Docking: Docking the predicted low-energy conformations of the compound against libraries of protein structures to generate hypotheses about its mechanism of action. This could be applied to targets like BET bromodomains or kinases, which are known to bind other pyrrolopyrazine derivatives. nih.gov

Quantum Mechanics (QM) Calculations: Predicting spectroscopic properties (NMR, IR) to aid in structural confirmation and calculating parameters like electrostatic potential to understand potential intermolecular interactions.

Computational MethodObjective for this compoundExpected Outcome
Molecular Dynamics (MD) Simulate the dynamic behavior of the molecule in a solvent or bound to a target protein.Understanding of conformational flexibility and binding stability.
Density Functional Theory (DFT) Calculate electronic structure, reactivity indices, and spectroscopic properties. nih.govAccurate prediction of chemical reactivity and spectral data.
Quantitative Structure-Activity Relationship (QSAR) Develop mathematical models correlating structural features of derivatives with their biological activity.A predictive tool for designing more potent analogs.

Systematic In Vitro Target Identification and Validation

A critical aspect of future research is to determine the specific biological targets of this compound. The broader class of pyrrolopyrazines has shown activity against a range of targets, including the translocator protein (TSPO) and various kinases, suggesting multiple potential avenues for investigation. researchgate.netnih.gov

A systematic approach to target identification would involve:

High-Throughput Screening (HTS): Screening the compound against large, diverse panels of cellular and biochemical assays to identify initial "hits."

Affinity-Based Target Identification: Using techniques like chemical proteomics, where a modified version of the compound is used to "pull down" its binding partners from cell lysates.

Genetic Approaches: Employing methods such as CRISPR/Cas9 screening or analyzing gene expression changes in cells treated with the compound to infer its mechanism of action. Sirt6-knockdown, for instance, has been used to validate the on-target effects of related activators. nih.gov

Target Identification MethodDescriptionApplication to this compound
Phenotypic Screening Observing the effect of the compound on cell behavior (e.g., proliferation, morphology) without a preconceived target.Unbiased discovery of novel biological activities.
Cellular Thermal Shift Assay (CETSA) Measuring changes in protein thermal stability upon ligand binding to confirm target engagement in a cellular context.Validation of hits from primary screens.
Enzymatic Assays Testing the compound's ability to inhibit or activate specific enzymes, such as kinases, proteases, or deacetylases.Direct measurement of interaction with purified proteins.

Rational Design of Next-Generation Pyrrolo[1,2-a]pyrazine (B1600676) Research Probes

Once a biological target for this compound is identified and validated, the scaffold can be used to design sophisticated chemical probes. These probes are essential tools for studying the biological role of the target protein in its native environment.

The design of next-generation probes would involve:

Affinity and Selectivity Optimization: Synthesizing focused libraries of analogs to improve binding affinity and selectivity for the target protein over other related proteins.

Introduction of Reporter Tags: Covalently attaching functional handles to the scaffold, such as fluorophores for cellular imaging, biotin (B1667282) for affinity purification, or radioisotopes for in vivo imaging. nih.gov

Photo-Affinity Labeling: Incorporating a photoreactive group (e.g., diazirine, benzophenone) that, upon UV irradiation, forms a permanent covalent bond with the target protein, enabling its unambiguous identification.

Probe TypeModification to ScaffoldResearch Application
Fluorescent Probe Attachment of a fluorophore (e.g., fluorescein, rhodamine) at a non-critical position.Visualizing the subcellular localization of the target protein via microscopy.
Biotinylated Probe Attachment of a biotin tag, often via a flexible linker.Affinity purification of the target protein and its binding partners for proteomic analysis.
Photo-Affinity Label Incorporation of a photoreactive moiety.Covalent labeling and definitive identification of the direct biological target.

Q & A

Q. Basic

  • HPLC/UPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 10–90% ACN in 15 min) resolve impurities. UV detection at 210–254 nm is standard .
  • TGA/DSC : Assess thermal stability; decomposition temperatures >200°C indicate suitability for high-temperature reactions .
  • Chiral Chromatography : Critical for enantiopure synthesis, using cellulose-based columns (e.g., Chiralpak IB) .

How can reaction yields be optimized for fluorinated analogs of this compound?

Advanced
Fluorination (e.g., at the 7-position) requires electrophilic fluorinating agents (e.g., Selectfluor) in aprotic solvents (e.g., DCM). Yields improve with slow reagent addition (≤0.1 mmol/min) and low temperatures (−20°C to 0°C) to minimize side reactions. Post-fluorination purification via recrystallization (ethanol/water) enhances purity (>98%) .

What mechanistic insights exist for oxidation/reduction reactions of the pyrrolo-pyrazine core?

Q. Advanced

  • Oxidation : KMnO4_4 in acidic media selectively oxidizes the pyrrolidine ring to a lactam, while the pyrazine ring remains intact. Reaction monitoring via IR (C=O stretch at ~1700 cm1^{-1}) is essential .
  • Reduction : LiAlH4_4 reduces lactams to secondary amines, but over-reduction can occur; quenching with wet THF at −78°C preserves regioselectivity .

How does computational modeling aid in predicting biological activity?

Advanced
Docking studies (e.g., AutoDock Vina) using the compound’s 3D structure (PubChem CID) reveal interactions with biological targets like kinase enzymes. Molecular dynamics simulations (AMBER/CHARMM) assess binding stability, with RMSD values <2 Å indicating viable ligand-receptor complexes .

What in vitro assays are used to evaluate antimicrobial activity?

Q. Advanced

  • MIC Assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC50_{50} values <10 µg/mL considered potent .
  • Biofilm Inhibition : Crystal violet staining quantifies disruption of bacterial biofilms at sub-MIC concentrations .

How are contradictory data on reaction outcomes reconciled in literature?

Advanced
Divergent results (e.g., regioselectivity in alkylation) often stem from solvent polarity or catalyst choice. For example, DMF favors N-alkylation, while THF promotes C-alkylation. Systematic DOE (Design of Experiments) with variables like temperature, solvent, and catalyst loading resolves discrepancies .

What role does stereochemistry play in the compound’s pharmacokinetics?

Advanced
The (7S,8aS) configuration enhances metabolic stability by reducing CYP450 oxidation. Chiral HPLC (Daicel columns) separates enantiomers, while in vitro microsomal assays (human liver microsomes) quantify half-life differences (>2-fold between enantiomers) .

What storage conditions ensure long-term stability?

Q. Advanced

  • Solid State : Store under argon at −20°C in amber vials to prevent photodegradation.
  • Solution Phase : Use anhydrous DMSO (0.1% H2_2O) at −80°C; avoid freeze-thaw cycles. Stability assays (HPLC) confirm <5% degradation over 6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.